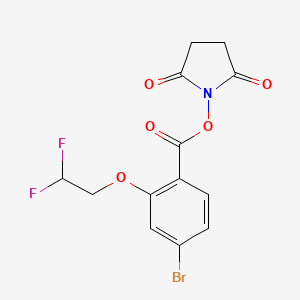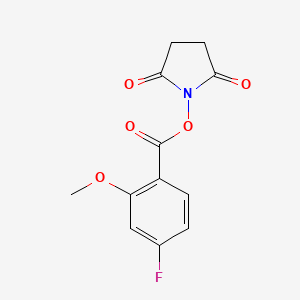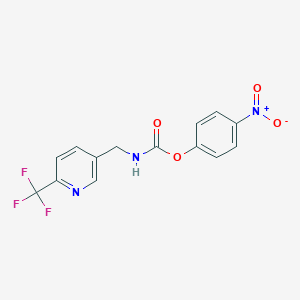
1-Bromo-2-chloro-4-methoxy(d3)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-chloro-4-methoxy(d3)benzene is a deuterated aromatic compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of benzene, substituted with bromine, chlorine, and a methoxy group. The presence of deuterium makes it particularly useful in various scientific research applications, especially in the field of spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-methoxy(d3)benzene can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-4-methoxy(d3)benzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated starting materials is crucial to ensure the incorporation of deuterium atoms in the final product .
化学反応の分析
Types of Reactions
1-Bromo-2-chloro-4-methoxy(d3)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) under anhydrous conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are often used in the presence of bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Major Products
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products, which are valuable intermediates in organic synthesis.
科学的研究の応用
1-Bromo-2-chloro-4-methoxy(d3)benzene has several applications in scientific research:
Spectroscopy: The deuterium atoms make it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-bromo-2-chloro-4-methoxy(d3)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the benzene ring . In coupling reactions, the palladium catalyst coordinates with the bromine atom, enabling the formation of a new carbon-carbon bond .
類似化合物との比較
Similar Compounds
1-Bromo-2-chloro-4-methoxybenzene: Similar structure but without deuterium atoms.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of a methoxy group.
1-Bromo-2,4-dichlorobenzene: Contains an additional chlorine atom instead of a methoxy group.
Uniqueness
The presence of deuterium atoms in 1-bromo-2-chloro-4-methoxy(d3)benzene makes it unique compared to its non-deuterated counterparts. Deuterium provides distinct advantages in spectroscopic studies due to its different nuclear properties, which can lead to more precise and detailed analysis .
特性
IUPAC Name |
1-bromo-2-chloro-4-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFQYRWSRMBQC-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4-Bromo-2-(cyclohexyloxy)phenyl]methanol](/img/structure/B8168679.png)





